4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine
Overview
Description
The compound “4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom . It also has a methoxy group (-OCH3), a phenyl group (C6H5), and a cyclopentyloxy group attached to it .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyridine derivatives can be synthesized through various methods such as [4 + 2] cycloaddition reactions of 1-azadiene derivatives . Another method involves the use of metal-organic frameworks for the synthesis of pyrazolo[3,4-b]pyridines .
Molecular Structure Analysis
The molecular structure analysis of similar compounds suggests the presence of antiparallel nitrile–nitrile interactions . Theoretical investigations on similar structures have shown changes in structural parameters upon adsorption on silver clusters .
Chemical Reactions Analysis
Chemical reactions involving similar compounds have been studied. For example, several derivatives of 4H-chromene and chromeno[2,3-b]pyridine were efficiently prepared under microwave irradiation in a one-pot reaction . Another study discussed the synthesis of 2-pyridones using various methods .
Scientific Research Applications
Crystallographic and Structural Studies
Crystal Structure Analysis : The research on pyridine derivatives, including those similar to 4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine, has involved detailed crystal structure analysis. For instance, studies have been conducted on the crystal structure of potential active compounds within this category, elucidating their crystallization in various forms and their molecular interactions (Ganapathy et al., 2015).
X-Ray Powder Diffraction : X-ray powder diffraction data have been reported for compounds related to 4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine, which are significant for understanding their crystal structures and for the synthesis of important intermediates in pharmaceuticals (Wang et al., 2017).
Chemical Synthesis and Modifications
Synthesis of Derivatives : Research has focused on synthesizing derivatives of pyridine compounds. These include studies on the preparation of various pyridine and pyrazoline derivatives and their characterization through spectral data. This research is pivotal in expanding the knowledge of pyridine chemistry and its applications (Dangar et al., 2014).
Deprotonation Studies : Investigations into the deprotonation of pyridyl phenols and anilines, including compounds similar to 4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine, have been conducted. These studies contribute to the understanding of chemical reactivity and potential applications in synthesis and drug development (Rebstock et al., 2003).
Biological and Pharmacological Applications
Antimicrobial Activity : Pyridine derivatives, akin to the compound , have been studied for their antimicrobial properties. This research is crucial in the development of new drugs and treatments for various infections (Vyas et al., 2009).
Antiproliferative Activity : Studies have also been conducted on the antiproliferative activity of pyrazolo[4,3-c]pyridines, which are structurally related to 4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine. These studies provide valuable insights into the potential use of these compounds in cancer treatment (Razmienė et al., 2021).
Photochemical and Electrochemical Applications
Photophysics Studies : The photophysical properties of compounds within this category have been examined, shedding light on their potential applications in light-emitting devices and sensors (Behera et al., 2015).
Corrosion Inhibition : Research on pyridine derivatives as corrosion inhibitors has been conducted, demonstrating their potential in protecting materials in industrial applications (Ansari et al., 2015).
Future Directions
properties
IUPAC Name |
4-[(2R)-2-(3-cyclopentyloxy-4-methoxyphenyl)-2-phenylethyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2/c1-27-24-12-11-21(18-25(24)28-22-9-5-6-10-22)23(20-7-3-2-4-8-20)17-19-13-15-26-16-14-19/h2-4,7-8,11-16,18,22-23H,5-6,9-10,17H2,1H3/t23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUUPXBCDMQYRR-HSZRJFAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC2=CC=NC=C2)C3=CC=CC=C3)OC4CCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H](CC2=CC=NC=C2)C3=CC=CC=C3)OC4CCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60936715 | |
Record name | 4-{2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-phenylethyl}pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60936715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-phenylethyl)pyridine | |
CAS RN |
162542-90-7 | |
Record name | 4-[(2R)-2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-phenylethyl]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162542-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CDP 840 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162542907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-{2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-phenylethyl}pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60936715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CDP-840 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OK8OFX8K7F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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